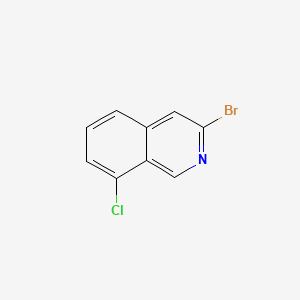

3-Bromo-8-chloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

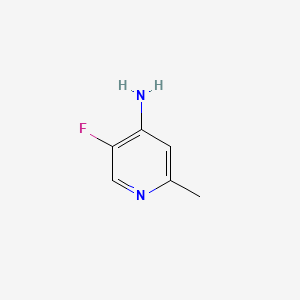

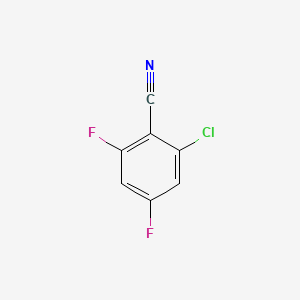

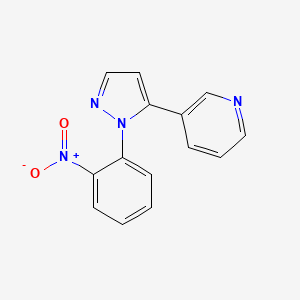

3-Bromo-8-chloroisoquinoline is a compound with the molecular formula C9H5BrClN . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H . The canonical SMILES structure is C1=CC2=CC(=NC=C2C(=C1)Cl)Br . The molecular weight of the compound is 242.50 g/mol .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.50 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of the compound are 240.92939 g/mol .Scientific Research Applications

Nature of Reactions Involving Halogenated Isoquinolines : A study by Zoltewicz and Oestreich (1991) in the Journal of Organic Chemistry explored the reactions of halogenated isoquinolines, including 4-bromoisoquinoline, in ammonia. This research is relevant as it shows the reactivity of similar bromo-chloroisoquinoline compounds in ammonia, a critical aspect in synthetic organic chemistry (Zoltewicz & Oestreich, 1991).

Synthesis of Halogenated Quinoline Carboxylic Acids : Raveglia et al. (1997) in the Journal of Heterocyclic Chemistry developed a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating the versatility of halogenated quinoline compounds in synthetic routes (Raveglia et al., 1997).

In vitro Cytotoxic Studies of Quinoline Derivatives : Kotian et al. (2021) in Bioorganic Chemistry investigated the cytotoxic effects of 8-hydroxyquinoline derived thiosemicarbazones, including bromo and chloro derivatives, against cancer cell lines. This highlights the potential of halogenated quinoline derivatives in medicinal chemistry (Kotian et al., 2021).

Antifungal Activity of Halogenated Quinolines : Gershon et al. (1996) in Monatshefte für Chemie / Chemical Monthly found that compounds like 3-bromo-6-chloro-quinolinol exhibit significant antifungal activity against various fungi, suggesting the utility of similar compounds in developing antifungal agents (Gershon et al., 1996).

Halogenation Reactions in Quinolines : Mongin et al. (1996) in Tetrahedron Letters discussed the efficient synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series, indicating the feasibility of transforming halogen groups in these compounds (Mongin et al., 1996).

Synthesis of Fluoromethyl-Containing Quinoline Analogs : Golubev et al. (2010) in the Russian Chemical Bulletin developed a method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines, highlighting the synthesis versatility of bromo-chloroquinoline derivatives (Golubev et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-bromo-8-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIFTLDGPOJNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)